molecular formula C15H9N3O3 B11841865 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one

8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one

Cat. No.: B11841865
M. Wt: 279.25 g/mol
InChI Key: IUVQHAPMRIYPQS-UHFFFAOYSA-N
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Description

8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is characterized by its fused ring structure, which includes an indole and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the synthesis may involve the use of palladium-catalyzed regioselective intramolecular direct arylation of indolecarboxamides .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Reduction of the nitro group: 8-Amino-5H-indolo[3,2-c]quinolin-6(11H)-one.

    Reduction of the keto group: 8-Nitro-5H-indolo[3,2-c]quinolin-6-hydroxy.

Scientific Research Applications

8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole and quinoline moieties can intercalate with DNA or interact with proteins. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and potential biological activity. Its fused ring structure also contributes to its stability and ability to interact with various molecular targets.

Properties

Molecular Formula

C15H9N3O3

Molecular Weight

279.25 g/mol

IUPAC Name

8-nitro-5,11-dihydroindolo[3,2-c]quinolin-6-one

InChI

InChI=1S/C15H9N3O3/c19-15-13-10-7-8(18(20)21)5-6-12(10)16-14(13)9-3-1-2-4-11(9)17-15/h1-7,16H,(H,17,19)

InChI Key

IUVQHAPMRIYPQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(N3)C=CC(=C4)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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